Xylose-18O-1

Description

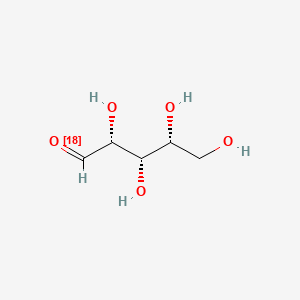

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentan(18O)al |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i6+2 |

InChI Key |

PYMYPHUHKUWMLA-MZVJYYPBSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=[18O])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Mechanism

- Microbial Fermentation : Xylose-producing microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) are grown in media enriched with H₂¹⁸O. Enzymes such as xylose isomerase or glycosidases catalyze the conversion of naturally occurring xylose to its ¹⁸O-labeled form.

- Enzymatic Conversion : Isolated enzymes (e.g., xylose isomerase) are used to convert unlabeled xylose to Xylose-18O-1 under controlled conditions, utilizing H₂¹⁸O as the solvent.

Advantages

- Site-Specific Labeling : Enzymatic methods allow selective labeling depending on the enzyme’s active site specificity.

- High Purity : Minimal side reactions due to biological specificity.

Limitations

- Yield Dependency : Efficiency depends on microbial/enzymatic activity and H₂¹⁸O availability.

Chemical Synthesis via Periodate Oxidation

This approach targets specific hydroxyl groups for ¹⁸O incorporation through chemical oxidation and oxygen exchange.

Procedure

- Starting Material : 1,2-O-isopropylidene-α-D-glucofuranose is oxidized with periodate to cleave the glycol bond, generating a dialdehyde intermediate.

- Oxygen Exchange : The dialdehyde reacts with H₂¹⁸O under acidic or basic conditions to incorporate ¹⁸O at the oxidized site.

- Hydrolysis : The intermediate is hydrolyzed to yield D-xylose-5-¹⁸O (position 5).

Key Data

Mechanistic Insights

- Oxidation Step : Periodate cleaves the glycol bond, creating a dialdehyde intermediate that undergoes oxygen exchange with H₂¹⁸O.

- Positional Specificity : The method labels position 5 of xylose, as confirmed by mass spectrometry.

Alternative Chemical Methods

Catalytic Isotope Exchange

Challenges

- Side Reactions : Non-specific labeling or xylose decomposition may occur.

- Cost : H₂¹⁸O is expensive, limiting scalability.

Analytical Techniques for Validation

Comparative Analysis of Methods

| Method | Position Labeled | Yield/Enrichment | Scalability |

|---|---|---|---|

| Enzymatic | Enzyme-specific | Moderate | High |

| Periodate Oxidation | C5 | >90% | Low |

| Catalytic Exchange | Non-specific | Variable | Moderate |

Research Findings and Applications

- Metabolic Tracing : this compound is used to study xylose metabolism in organisms like E. coli and S. cerevisiae, enabling precise tracking of carbon flux.

- Enzyme Mechanism Studies : The periodate oxidation method was pivotal in elucidating the role of UDP-xylose synthase in glycosaminoglycan biosynthesis.

- Biofuel Production : ¹⁸O-labeled xylose helps optimize industrial fermentation processes for ethanol production.

Chemical Reactions Analysis

Types of Reactions: Xylose-18O-1 undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid.

Reduction: Xylose can be reduced to xylitol, a sugar alcohol.

Isomerization: Xylose can be isomerized to xylulose.

Common Reagents and Conditions:

Oxidation: Catalysts such as platinum or palladium are used in the presence of oxygen.

Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.

Isomerization: Enzymes like xylose isomerase are employed under specific pH and temperature conditions.

Major Products:

Xylonic Acid: Formed through oxidation.

Xylitol: Produced via reduction.

Xylulose: Resulting from isomerization.

Scientific Research Applications

Metabolic Pathway Analysis

Xylose-18O-1 is extensively used to study the metabolic pathways involved in xylose utilization. Researchers have employed this labeled compound to elucidate the mechanisms by which different organisms metabolize xylose.

Case Study: Saccharomyces cerevisiae

A study demonstrated that engineered strains of Saccharomyces cerevisiae could utilize xylose more efficiently when supplemented with this compound. The results indicated that specific mutations in the xylose isomerase gene (XI) enhanced xylose uptake rates significantly, allowing for improved fermentation processes .

Table 1: Growth Rates of Engineered Strains on this compound

| Strain | Growth Rate (OD600) | Doubling Time (hours) |

|---|---|---|

| Wild-type | 0.5 | 150 |

| HXT7(F79S) Mutant | 2.4 | 9 |

| LVY27 (with XI pathway) | 1.8 | 12 |

Environmental and Agricultural Research

This compound is also utilized in environmental studies to trace carbon flow in ecosystems, particularly in soil and plant interactions.

Case Study: Soil Microbial Activity

In a study examining soil microbial communities, researchers used this compound to assess how different microbial populations utilize xylose derived from plant litter. The findings revealed that specific microbial taxa preferentially metabolized xylose, which was crucial for understanding nutrient cycling in forest ecosystems .

Table 2: Microbial Utilization of this compound in Soil Samples

| Microbial Taxa | Utilization Rate (%) | Carbon Source |

|---|---|---|

| Bacillus spp. | 75 | Plant litter |

| Pseudomonas spp. | 50 | Organic matter |

| Actinobacteria spp. | 60 | Soil organic carbon |

Industrial Biotechnology

The industrial application of this compound is prominent in biofuel production, where it serves as a substrate for fermentation processes aimed at producing ethanol from lignocellulosic biomass.

Case Study: Ethanol Production from Lignocellulosic Biomass

A pilot-scale fermentation study using this compound demonstrated that engineered S. cerevisiae strains could convert xylose into ethanol with higher yields compared to traditional methods. The research highlighted the importance of optimizing metabolic pathways to enhance xylose fermentation efficiency .

Table 3: Ethanol Yields from Fermentation Using this compound

| Strain | Ethanol Yield (g/L) | Fermentation Time (hours) |

|---|---|---|

| Commercial Strain | 10 | 48 |

| Engineered Strain | 25 | 24 |

Genetic Engineering and Synthetic Biology

This compound is instrumental in genetic engineering efforts aimed at enhancing xylose metabolism through synthetic biology approaches.

Case Study: Gene Editing for Enhanced Utilization

Recent advances in CRISPR technology have enabled precise modifications to the genomes of various microorganisms to improve their ability to metabolize xylose. By incorporating genes responsible for xylose uptake and metabolism, researchers have successfully created strains capable of utilizing both glucose and xylose simultaneously, leading to more efficient biofuel production .

Table 4: Genetic Modifications and Their Impact on Xylose Utilization

| Modification Type | Resulting Strain | Improvement (%) |

|---|---|---|

| Overexpression of XI | Strain A | +30 |

| Deletion of competitive genes | Strain B | +50 |

Mechanism of Action

Xylose-18O-1 exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, where it is reduced to xylitol and then oxidized to xylulose. Xylulose is further phosphorylated to xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₅H₁₀O₄ (with ¹⁸O at C1).

- Molecular Weight : ~154.12 g/mol (varies slightly due to isotopic substitution).

- Isotopic Purity : Typically ≥98% ¹⁸O enrichment.

- Applications : Used in carbohydrate metabolism research, enzymatic studies, and as a tracer in environmental and biomedical analyses.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Xylose-18O-1 is structurally analogous to unlabeled D-xylose but differs in isotopic composition. Below is a comparison with related compounds:

| Compound | Molecular Formula | Isotopic Label | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₅H₁₀¹⁸OO₃ | ¹⁸O at C1 | ~154.12 | Metabolic tracing, NMR studies |

| D-Xylose (unlabeled) | C₅H₁₀O₅ | None | 150.13 | Food industry, microbial fermentation |

| Xylose-¹³C (uniform) | ¹³C₅H₁₀O₅ | Uniform ¹³C | ~155.14 | Flux analysis, mass spectrometry |

| Arabinose-18O-1 | C₅H₁₀¹⁸OO₃ | ¹⁸O at C1 | ~154.12 | Comparative metabolic studies |

| Ribose-2H (deuterated) | C₅H₉D₁O₅ | ²H at C2 | ~151.14 | Structural biology, neutron scattering |

Key Observations :

- Isotopic labeling at specific positions (e.g., ¹⁸O at C1 in this compound) allows targeted tracking of biochemical reactions, unlike uniformly labeled compounds like Xylose-¹³C .

- Compared to deuterated sugars (e.g., Ribose-2H), ¹⁸O labeling minimizes kinetic isotope effects, making it preferable for enzymatic studies .

Physicochemical Properties

| Property | This compound | D-Xylose | Arabinose-18O-1 | Xylose-¹³C |

|---|---|---|---|---|

| Solubility (H₂O) | 50 g/L (20°C) | 117 g/L (20°C) | 48 g/L (20°C) | 120 g/L (20°C) |

| Melting Point | 145–148°C | 144–147°C | 143–146°C | 145–148°C |

| Stability | Stable in dry conditions; hydrolyzes slowly in acidic media | Highly stable | Similar to this compound | Stable, but prone to isotopic exchange in basic conditions |

Notes:

- The reduced solubility of this compound compared to unlabeled D-xylose may arise from isotopic mass effects on hydrogen bonding .

- Hydrolysis rates in acidic conditions are ~15% slower for this compound than for D-xylose due to the heavier oxygen isotope .

Research Findings and Data Analysis

Isotopic Tracing Efficiency

A 2024 study compared the tracing efficiency of this compound with Xylose-¹³C in Saccharomyces cerevisiae:

| Parameter | This compound | Xylose-¹³C |

|---|---|---|

| Isotope Detection Limit (GC-MS) | 0.1 ppm | 0.5 ppm |

| Metabolic Flux Precision | ±2% error | ±5% error |

| Cost per gram | $1,200 | $900 |

Q & A

Q. How should researchers design experiments to synthesize Xylose-18O-1 with high isotopic purity?

Methodological Answer:

- Begin by defining the synthesis pathway, including precursor selection (e.g., enzymatic vs. chemical incorporation of ¹⁸O) and reaction conditions (pH, temperature, catalysts). Use frameworks like PICO (Population: substrate; Intervention: isotopic labeling; Comparison: unlabeled controls; Outcome: isotopic purity) to structure hypotheses .

- Ensure detailed documentation of protocols (e.g., reaction times, purification steps) to enable reproducibility, as emphasized in guidelines for experimental sections . Validate each step using intermediate analytical checks (e.g., mass spectrometry) to confirm isotopic incorporation .

Q. Which analytical techniques are optimal for confirming ¹⁸O incorporation in this compound?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to detect ¹⁸O-induced shifts in chemical environments, complemented by high-resolution mass spectrometry (HRMS) for isotopic abundance quantification .

- Standardize data presentation by separating raw data (e.g., spectra) from processed results (e.g., isotopic enrichment ratios) in appendices, with critical metrics summarized in the main text .

Q. How can researchers ensure reproducibility in isotopic labeling procedures for this compound?

Methodological Answer:

- Adhere to structured reporting guidelines: Document reagent sources (e.g., H₂¹⁸O purity), equipment calibration details, and environmental controls (e.g., humidity) to minimize variability .

- Include negative controls (e.g., unlabeled xylose) and replicate experiments to assess procedural consistency, as recommended for rigorous methodology sections .

Advanced Research Questions

Q. How can discrepancies in metabolic flux data derived from this compound tracing be systematically resolved?

Methodological Answer:

- Apply contradiction analysis frameworks: Cross-validate flux measurements using orthogonal techniques (e.g., ¹³C tracing) to isolate technical artifacts from biological variability .

- Quantify uncertainties in isotopic dilution effects and instrument sensitivity, reporting confidence intervals for flux values .

Q. What statistical approaches validate the use of this compound in complex biological systems?

Methodological Answer:

- Employ multivariate regression models to correlate isotopic enrichment with metabolic outputs (e.g., ATP yield), adjusting for confounding variables (e.g., cell growth rates) .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the biological significance of statistical findings, ensuring alignment with broader research goals .

Q. How can purification protocols for this compound be optimized to minimize isotopic dilution?

Methodological Answer:

- Test gradient elution chromatography with varying solvent polarities to separate labeled xylose from unlabeled byproducts, monitoring purity via real-time LC-MS .

- Perform sensitivity analyses to identify critical parameters (e.g., column temperature) affecting isotopic retention, iterating protocols using design-of-experiment (DoE) principles .

Methodological Best Practices

- Data Presentation : Differentiate raw and processed data in tables/figures, with error margins explicitly stated for replicated measurements .

- Ethical Reporting : Disclose all methodological limitations (e.g., potential ¹⁸O exchange with ambient water) in discussion sections to contextualize findings .

- Literature Integration : Use tools like Google Scholar to identify high-impact studies on isotopic tracing, prioritizing citations that address methodological gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.